molecular formula C20H22N2O2S B270630 N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B270630
M. Wt: 354.5 g/mol
InChI Key: JENQCYLQIBGHKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, commonly known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B cells. TAK-659 has been extensively studied for its potential use in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

TAK-659 inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for the survival and proliferation of B cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, as well as inhibit cell proliferation and migration. In addition, TAK-659 has been shown to modulate the immune system by reducing the production of pro-inflammatory cytokines and enhancing the activity of immune cells, such as natural killer cells and T cells.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its oral bioavailability and favorable pharmacokinetic profile. However, TAK-659 has some limitations, including its relatively short half-life and the potential for off-target effects at higher doses.

Future Directions

There are several potential future directions for the research and development of TAK-659. These include:
1. Combination therapy: TAK-659 may be used in combination with other drugs, such as chemotherapy agents or immune checkpoint inhibitors, to enhance its therapeutic efficacy.
2. Biomarker identification: The identification of biomarkers that predict response to TAK-659 may help to identify patients who are most likely to benefit from the drug.
3. Mechanism of resistance: The identification of mechanisms of resistance to BTK inhibitors, including TAK-659, may help to develop strategies to overcome resistance and improve patient outcomes.
4. New indications: TAK-659 may be evaluated for its potential use in other diseases, such as autoimmune disorders or solid tumors.
In conclusion, TAK-659 is a promising small molecule inhibitor of BTK that has shown impressive clinical activity in B-cell malignancies. Further research is needed to explore its potential use in other diseases and to identify strategies to overcome resistance.

Synthesis Methods

The synthesis of TAK-659 has been described in several scientific publications. The most common method involves the reaction of 4-(pyrrolidin-1-ylcarbonyl)phenylboronic acid with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in the presence of a palladium catalyst. The resulting product is then purified by column chromatography and characterized by various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

TAK-659 has been extensively studied for its potential use in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). BTK inhibitors, including TAK-659, have shown impressive clinical activity in patients with these diseases, particularly in those with relapsed or refractory disease.

properties

Product Name

N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

N-[4-(pyrrolidine-1-carbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C20H22N2O2S/c23-19(17-13-25-18-6-2-1-5-16(17)18)21-15-9-7-14(8-10-15)20(24)22-11-3-4-12-22/h7-10,13H,1-6,11-12H2,(H,21,23)

InChI Key

JENQCYLQIBGHKS-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCCC4

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCCC4

Origin of Product

United States

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